Ethyl 2-(3,5-difluorophenyl)acetate
Overview
Description
Ethyl 2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C10H10F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions.
Scientific Research Applications
Ethyl 2-(3,5-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Safety and Hazards
Ethyl 2-(3,5-difluorophenyl)acetate may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, vapors or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-difluorophenyl)acetate typically involves the esterification of 2-(3,5-difluorophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous reactors and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(3,5-Difluorophenyl)acetic acid.
Reduction: 2-(3,5-Difluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-difluorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Ethyl 2,5-difluorophenyl acetate: Similar structure but with fluorine atoms at different positions on the phenyl ring.
2-Cyano-2-(3,5-difluorophenyl)acetate: Contains a cyano group instead of an ester group.
Uniqueness: Ethyl 2-(3,5-difluorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDLIJQAMCQPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467231 | |
Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139368-37-9 | |
Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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